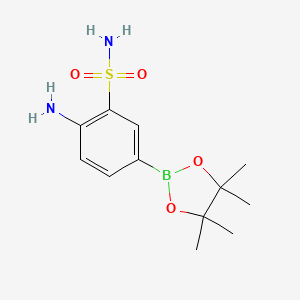
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Benzene ring with boronate ester, Sulfonamide precursor, Catalyst (e.g., Copper(II) sulfate)
Conditions: Elevated temperature, solvent (e.g., ethanol)
Product: Final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction , which is used to form the boronate ester. This reaction involves the coupling of a halogenated benzene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Step 1: Halogenation of Benzene
Reagents: Benzene, Halogen (e.g., Bromine), Catalyst (e.g., Iron(III) bromide)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Halogenated benzene derivative
-
Step 2: Suzuki-Miyaura Coupling
Reagents: Halogenated benzene derivative, Boronic acid or ester, Palladium catalyst, Base (e.g., Potassium carbonate)
Conditions: Elevated temperature (e.g., 80°C), solvent (e.g., Tetrahydrofuran)
Product: Benzene ring with boronate ester
化学反应分析
Types of Reactions
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学研究应用
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The boronate ester group makes it useful in the development of advanced materials, such as polymers and sensors.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological imaging.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: can be compared with other similar compounds, such as:
Benzene derivatives with boronate esters: These compounds share similar reactivity and applications in materials science.
Sulfonamide-containing compounds: These compounds are widely used in medicinal chemistry for their enzyme-inhibiting properties.
Halogenated benzene derivatives: These compounds undergo similar substitution reactions and are used in various industrial applications.
The uniqueness of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
属性
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)20(15,16)17/h5-7H,14H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXRLZMQOWTALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
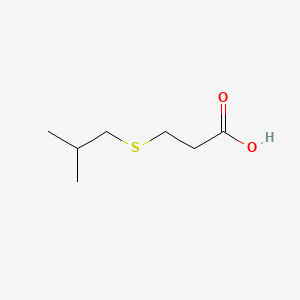
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2436756.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)
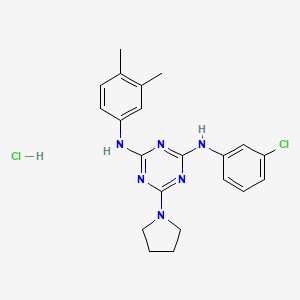
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)
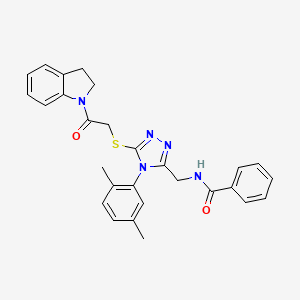
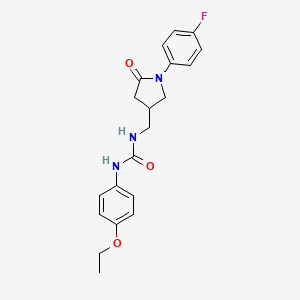
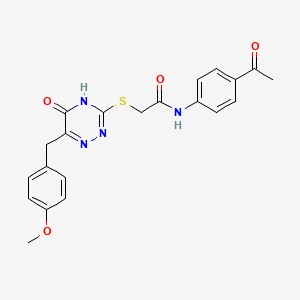
![methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate](/img/structure/B2436767.png)
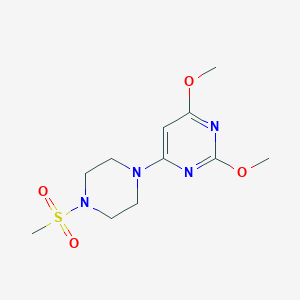
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2436770.png)
![N-butyl-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2436772.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
